

# A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Closantel in Ruminants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Closantel**

Cat. No.: **B001026**

[Get Quote](#)

## Introduction

**Closantel** is a synthetic salicylanilide anthelmintic widely utilized in veterinary medicine for the treatment and control of parasitic infections in ruminants, primarily sheep, goats, and cattle.<sup>[1]</sup> <sup>[2]</sup> Its spectrum of activity is particularly notable against liver flukes (such as *Fasciola hepatica*), haematophagous nematodes (e.g., *Haemonchus contortus*), and the larval stages of some arthropods.<sup>[1][2]</sup> The efficacy of **Closantel** is intrinsically linked to its pharmacokinetic profile, which is characterized by high plasma protein binding and a long elimination half-life, ensuring sustained therapeutic concentrations. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of **Closantel** in ruminants, intended for researchers, scientists, and professionals in drug development.

## Pharmacokinetics of Closantel

The pharmacokinetic behavior of **Closantel** in ruminants—encompassing its absorption, distribution, metabolism, and excretion—is a critical determinant of its therapeutic efficacy and residue depletion profiles.

## Absorption

**Closantel** is effectively absorbed into the systemic circulation following both oral and parenteral (intramuscular or subcutaneous) administration in sheep and cattle.<sup>[3][4]</sup> Peak plasma concentrations (C<sub>max</sub>) are typically reached between 8 and 48 hours post-

administration, irrespective of the route.[3][5] Interestingly, after oral administration at a dose of 10 mg/kg or parenteral administration at 5 mg/kg, similar peak plasma levels of 45-55 µg/mL are achieved in both sheep and cattle.[3] This suggests that the oral bioavailability of **Closantel** is approximately 50% of that of parenteral routes.[3][4][6]

In goats, intraruminal administration of **Closantel** at 7.5 mg/kg resulted in a slower absorption rate compared to sheep, although the Cmax was similar in both species.[7] The rate of absorption in goats was more rapid following intramuscular injection compared to intraruminal administration.[7] Factors such as fasting can influence the absorption of orally administered **Closantel** in ruminants. A slower passage through the gastrointestinal tract due to fasting can increase the time available for absorption, thereby enhancing plasma concentration and bioavailability.[8]

## Distribution

A defining characteristic of **Closantel**'s pharmacokinetics is its extensive and strong binding to plasma proteins, almost exclusively to albumin (>99.9%).[2][3][4][5][8] This high degree of protein binding significantly limits the distribution of the drug to tissues, resulting in tissue concentrations that are considerably lower than corresponding plasma levels.[3][4] The volume of distribution is consequently small, estimated to be less than 0.15 L/kg in sheep.[4]

Despite the low overall tissue distribution, the highest residue concentrations are typically found in the kidneys.[6] In sheep treated with radiolabeled **Closantel**, parent **Closantel** accounted for nearly all the radioactivity in muscle, fat, and kidney.[6] The plasma kinetics of **Closantel** have been shown to reliably reflect its depletion from tissues, as residual tissue concentrations decline in parallel with plasma concentrations.[3]

## Metabolism

**Closantel** undergoes limited metabolism in ruminants.[3][8] Following administration of 14C-labeled **Closantel** to sheep, the vast majority of the radioactivity in plasma is attributable to the unchanged parent drug, with metabolites accounting for less than 2%. [3] The primary route of metabolism appears to be reductive deiodination, leading to the formation of 3- and 5-monoiodo**closantel** isomers.[3][6] These metabolites are primarily detected in the feces and, to a lesser extent, in the liver.[3][6] In sheep liver, approximately 61-71% of the radioactivity was identified as parent **Closantel**, with the remainder being monoiodo**closantel**.[6]

## Excretion

The primary route of excretion for **Closantel** and its metabolites is via the feces.<sup>[3]</sup> In sheep, at least 80% of an administered dose is excreted in the feces over an 8-week period, with over 90% of this fecal radioactivity corresponding to the parent compound.<sup>[3]</sup> Urinary excretion is minimal, accounting for less than 0.5% of the dose.<sup>[3]</sup> The high plasma protein binding of **Closantel** restricts its glomerular filtration, contributing to the low urinary clearance. The long elimination half-life of **Closantel**, which is typically 2 to 3 weeks in sheep and cattle, is a direct consequence of its extensive plasma protein binding and slow metabolism and excretion.<sup>[2][3][8]</sup> However, the elimination half-life has been observed to be significantly shorter in goats (approximately 4 days) compared to sheep (approximately 14 days), leading to a nearly three-fold lower area under the curve (AUC) in goats.<sup>[7]</sup>

## Bioavailability

The bioavailability of **Closantel** is highly dependent on the route of administration and the formulation. As previously mentioned, the oral bioavailability is roughly 50% of that achieved with parenteral administration.<sup>[3][4][6]</sup> This is partly attributed to incomplete absorption from the gastrointestinal tract.<sup>[3]</sup> Formulation differences between innovator and generic oral suspensions have also been shown to impact systemic exposure in sheep, with some generic formulations resulting in 35-45% lower AUC.<sup>[9]</sup>

## Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of **Closantel** in various ruminant species.

Table 1: Pharmacokinetic Parameters of **Closantel** in Sheep

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL)     | Tmax (hours)      | T½ (days) | Bioavailability (%)             | Reference |
|-------------------------|--------------|------------------|-------------------|-----------|---------------------------------|-----------|
| Oral                    | 10           | 45-55            | 8-48              | 14.5 - 23 | ~50<br>(relative to parenteral) | [3][4][7] |
| Intramuscular           | 5            | 45-55            | 8-48              | 22.7 - 27 | -                               | [1][3]    |
| Intraruminal            | 7.5          | Similar to goats | Slower than goats | 14        | -                               | [7]       |
| Subcutaneous            | 5            | -                | 8-24              | 22.7      | -                               | [1]       |

Table 2: Pharmacokinetic Parameters of **Closantel** in Cattle

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T½ (days) | Bioavailability (%)             | Reference |
|-------------------------|--------------|--------------|--------------|-----------|---------------------------------|-----------|
| Oral                    | 10           | 45-55        | 8-48         | 14-21     | ~50<br>(relative to parenteral) | [3]       |
| Intramuscular           | 5            | 45-55        | 8-48         | ~12       | -                               | [3][10]   |
| Subcutaneous            | 2.5 - 5      | -            | -            | -         | -                               | [10]      |
| Topical                 | 20           | -            | -            | -         | -                               | [10]      |

Table 3: Pharmacokinetic Parameters of **Closantel** in Goats

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL)     | Tmax (days)       | T½ (days) | AUC (µg·day/mL)          | Reference |
|-------------------------|--------------|------------------|-------------------|-----------|--------------------------|-----------|
| Intraruminal            | 3.75         | -                | 2.6               | 4.7       | -                        | [7]       |
| Intraruminal            | 7.5          | Similar to sheep | 2.6               | 4.7       | ~3-fold lower than sheep | [7]       |
| Intraruminal            | 15.0         | -                | 2.6               | 4.7       | -                        | [7]       |
| Intramuscular           | 3.75         | -                | Earlier than i.r. | -         | -                        | [7]       |
| Oral                    | 10           | 34.8             | 1                 | 8.9       | 493                      | [11]      |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the cited literature for the analysis of **Closantel** in ruminants.

## Animal Studies and Sample Collection

- Animal Selection: Healthy adult ruminants (sheep, cattle, or goats) of a specific breed and sex are selected and acclimatized to the study conditions. Animals are typically housed individually to allow for accurate data collection.
- Drug Administration:
  - Oral/Intraruminal: **Closantel** is administered as a drench or suspension at a specified dose (e.g., 10 mg/kg).[3][12]
  - Parenteral: **Closantel** solution is injected intramuscularly or subcutaneously at a specified dose (e.g., 5 mg/kg).[1][3]

- Blood Sampling: Blood samples are collected from the jugular vein into heparinized or EDTA-containing tubes at predetermined time points before and after drug administration (e.g., 0, 4, 8, 12, 24, 48, 72 hours, and then at regular intervals for several weeks).[4][6]
- Plasma Preparation: Plasma is separated by centrifugation of blood samples (e.g., at 2000-3000 rpm for 15 minutes) and stored frozen (e.g., at -20°C) until analysis.[11]
- Tissue Sampling (in terminal studies): At specified withdrawal periods, animals are euthanized, and samples of edible tissues (liver, kidney, muscle, fat) are collected for residue analysis.[1][6]

## Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is a common method for the quantification of **Closantel** in biological matrices.

- Sample Preparation (Plasma/Tissues):
  - Protein Precipitation: For plasma samples, proteins are often precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to separate the supernatant.[11]
  - Liquid-Liquid Extraction: An alternative is to extract the drug into an organic solvent.
  - Solid-Phase Extraction (SPE): This is a widely used cleanup technique. The sample extract is passed through an SPE cartridge (e.g., C18), which retains **Closantel**. After washing the cartridge to remove interfering substances, **Closantel** is eluted with a suitable solvent.[6][13] For tissue samples, they are first homogenized, and then an extraction and cleanup procedure similar to that for plasma is followed.[14]
- HPLC Conditions:
  - Column: A reverse-phase column (e.g., C18) is typically used.
  - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. The pH of the mobile phase can be adjusted to optimize

the chromatography.[13]

- Detection:
  - UV Detection: Detection is often performed at a specific wavelength where **Closantel** absorbs light.
  - Fluorescence Detection: This method offers higher sensitivity and selectivity. **Closantel** exhibits native fluorescence at acidic pH. Excitation and emission wavelengths are set, for example, at  $\lambda_{\text{ex}} = 335 \text{ nm}$  and  $\lambda_{\text{em}} = 510 \text{ nm}$ .[13]
- Quantification: The concentration of **Closantel** in the samples is determined by comparing the peak area of the analyte to that of a calibration curve constructed using known concentrations of a **Closantel** standard. An internal standard is often used to improve the accuracy and precision of the method.[6]

## Visualizations

### Experimental Workflow for a Pharmacokinetic Study



[Click to download full resolution via product page](#)

Caption: Workflow of a typical pharmacokinetic study of **Closantel** in ruminants.

# Factors Affecting Closantel Bioavailability



[Click to download full resolution via product page](#)

Caption: Key factors influencing the bioavailability of **Closantel** in ruminants.

## Conclusion

The pharmacokinetic profile of **Closantel** in ruminants is distinguished by its effective absorption, extremely high plasma protein binding, limited metabolism, and prolonged elimination half-life. These characteristics are fundamental to its sustained anthelmintic activity. The oral bioavailability is approximately 50% of that of parenteral routes, a factor that is important for dose determination. Notable differences in the elimination rate exist between species, with goats eliminating the drug faster than sheep. A thorough understanding of these pharmacokinetic principles, supported by robust and detailed experimental protocols, is essential for the optimal use of **Closantel** in controlling parasitic diseases in livestock and for ensuring food safety through the management of drug residues. This guide provides a comprehensive overview to aid researchers and professionals in the continued development and responsible use of this important veterinary drug.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ema.europa.eu [ema.europa.eu]
- 2. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Closantel toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Comparative pharmacokinetic disposition of closantel in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parasitipedia.net [parasitipedia.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. thescipub.com [thescipub.com]
- 13. Determination of closantel residues in plasma and tissues by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Closantel in Ruminants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b001026#pharmacokinetics-and-bioavailability-of-closantel-in-ruminants>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)